molecular formula C7H9ClF3NO B8314111 2-Chloro-1-(2-(trifluoromethyl)pyrrolidin-1-yl)ethanone

2-Chloro-1-(2-(trifluoromethyl)pyrrolidin-1-yl)ethanone

Cat. No.: B8314111
M. Wt: 215.60 g/mol
InChI Key: FRHPMKOKZLPXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-(trifluoromethyl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C7H9ClF3NO and its molecular weight is 215.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClF3NO

Molecular Weight

215.60 g/mol

IUPAC Name

2-chloro-1-[2-(trifluoromethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H9ClF3NO/c8-4-6(13)12-3-1-2-5(12)7(9,10)11/h5H,1-4H2

InChI Key

FRHPMKOKZLPXHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(trifluoromethyl)pyrrolidine (500 mg, 3.59 mmol) in DCM (10 ml) was treated with chloroacetyl chloride (0.31 ml, 3.77 mmol) and stirred at RT for 1 h. The resulting mixture was concentrated in vacuo to afford the title compound as a yellow oil which was used without further purification; 1H NMR (400 MHz, CDCl3) δ 4.84 (1H, m), 4.11 (2H, s), 3.71 (2H, m), 2.23 (2H, m), 2.07 (2H, m).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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